molecular formula C11H17NO B14737035 2-(3,4-Dimethyl-phenoxy)-propylamine

2-(3,4-Dimethyl-phenoxy)-propylamine

Cat. No.: B14737035
M. Wt: 179.26 g/mol
InChI Key: UHWNETBQPWKEAG-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)propan-1-amine is an organic compound with the molecular formula C11H17NO It is a primary amine with a phenoxy group substituted at the 2-position of the propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)propan-1-amine typically involves the reaction of 3,4-dimethylphenol with epichlorohydrin to form 2-(3,4-dimethylphenoxy)propan-1-ol. This intermediate is then reacted with ammonia or an amine to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the phenoxy intermediate and subsequent amination .

Industrial Production Methods

Industrial production methods for 2-(3,4-dimethylphenoxy)propan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, secondary and tertiary amines, and various substituted phenoxy derivatives. These products have diverse applications in chemical synthesis and industrial processes.

Scientific Research Applications

2-(3,4-dimethylphenoxy)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)propan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The phenoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethylphenoxy)propan-1-amine
  • 1-(3,4-dimethylphenoxy)propan-2-amine
  • 2-(2,6-dimethylphenoxy)propan-1-amine

Uniqueness

2-(3,4-dimethylphenoxy)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)propan-1-amine

InChI

InChI=1S/C11H17NO/c1-8-4-5-11(6-9(8)2)13-10(3)7-12/h4-6,10H,7,12H2,1-3H3

InChI Key

UHWNETBQPWKEAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)CN)C

Origin of Product

United States

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